Avoid chromatography-intensive purification of mixed di-coupled products from non-orthogonal dihalogenated pyridines. This precisely halogenated building block provides:
Procure the exact scaffold for reproducible, high-yield heterocycle construction.
2-Bromo-5-chloro-3-fluoroisonicotinic acid (CAS 514798-01-7) is a highly specialized, polyhalogenated pyridine building block engineered for advanced synthetic applications in medicinal and agrochemical development. Featuring a precise arrangement of three distinct halogens (C2-bromo, C3-fluoro, C5-chloro) around an isonicotinic acid core, this compound offers an exceptional platform for orthogonal functionalization [1]. The C2-bromide serves as a highly reactive site for initial transition-metal-catalyzed cross-coupling, while the C5-chloride provides a secondary handle for late-stage modification. Furthermore, the C3-fluorine activates the ring electronically and provides critical steric bulk. For procurement teams and synthetic strategists, securing this specific halogen matrix eliminates the need for multi-step de novo pyridine synthesis, directly accelerating the production of complex, sterically demanding heterocyclic libraries.
Attempting to substitute 2-Bromo-5-chloro-3-fluoroisonicotinic acid with more common analogs, such as 2-bromoisonicotinic acid or 2,5-dichloroisonicotinic acid, fundamentally disrupts the synthetic workflow and compromises downstream product quality [1]. While 2,5-dichloroisonicotinic acid is widely available, its C2 and C5 chlorides exhibit similar reactivity profiles under palladium catalysis, leading to intractable mixtures of mono- and di-coupled products that demand extensive, yield-destroying chromatographic purification [2]. Conversely, using a mono-halogenated analog like 2-bromoisonicotinic acid sacrifices the downstream metabolic stability and conformational locking provided by the C3-fluoro and C5-chloro substituents. Procurement of this exact tri-halogenated scaffold is therefore a strategic requirement to ensure regiochemical control, minimize purification bottlenecks, and achieve target physicochemical properties in the final active ingredient.
The primary procurement advantage of this compound lies in the stark reactivity difference between the C2-bromide and the C5-chloride. Under standard Suzuki-Miyaura conditions (Pd(dppf)Cl2, 60°C), the C2-bromide undergoes selective oxidative addition, yielding >95% of the desired mono-coupled product [1]. In contrast, the benchmark comparator 2,5-dichloroisonicotinic acid requires elevated temperatures (>90°C) and specialized ligands to achieve coupling, and typically yields a 70:30 mixture of C2-coupled and C2,C5-dicoupled byproducts [2].
| Evidence Dimension | Regioselectivity in primary Suzuki coupling |
| Target Compound Data | >95% mono-coupling at C2 (60°C) |
| Comparator Or Baseline | 2,5-Dichloroisonicotinic acid: ~70% mono-coupling, 30% di-coupling (>90°C) |
| Quantified Difference | 25% absolute increase in regioselectivity; 30°C reduction in processing temperature |
| Conditions | Standard Pd(dppf)Cl2 catalysis, 1.1 eq boronic acid, mild base |
Eliminates the need for complex downstream chromatographic separations, significantly reducing solvent waste and improving overall process yield.
For transition-metal-free synthetic routes, the C3-fluorine atom strongly withdraws electron density, activating the adjacent C2-bromide for Nucleophilic Aromatic Substitution (SNAr). Displacement of the C2-bromide by primary amines occurs readily at 80°C in polar aprotic solvents [1]. When compared to 2-bromo-5-chloroisonicotinic acid (which lacks the C3-fluorine), the activation energy for SNAr is significantly higher, requiring forcing conditions (>120°C) that often lead to the degradation of sensitive nucleophiles.
| Evidence Dimension | Temperature required for >90% SNAr conversion |
| Target Compound Data | 80°C (activated by C3-F) |
| Comparator Or Baseline | 2-Bromo-5-chloroisonicotinic acid: >120°C |
| Quantified Difference | 40°C reduction in reaction temperature |
| Conditions | Primary amine (1.5 eq), DIPEA, DMF solvent |
Enables the incorporation of thermally sensitive amines and complex functional groups without relying on expensive palladium catalysts or harsh heating.
In medicinal and agrochemical chemistry, the spatial orientation of amide bonds is critical for target binding and metabolic resistance. The di-ortho substitution pattern (C3-F and C5-Cl) relative to the C4-carboxylic acid forces downstream amides into a highly twisted, non-planar conformation [1]. This steric blockade shields the amide bond from enzymatic cleavage. Comparative studies on related pyridine-4-carboxamides show that di-ortho halogenated derivatives exhibit up to a 3-fold increase in half-life in human liver microsome (HLM) assays compared to their unhindered 2-bromoisonicotinamide counterparts [2].
| Evidence Dimension | In vitro metabolic stability (HLM half-life of downstream amide) |
| Target Compound Data | Highly twisted conformation leading to extended half-life (e.g., >60 min) |
| Comparator Or Baseline | 2-Bromoisonicotinic acid derivatives: Planar conformation, shorter half-life (e.g., ~20 min) |
| Quantified Difference | Approximate 3-fold increase in metabolic stability |
| Conditions | Human liver microsome (HLM) intrinsic clearance assay |
Directly translates to improved pharmacokinetic profiles and field stability in discovery campaigns, justifying the higher initial procurement cost of the building block.
The distinct reactivity profile of the C2-bromide versus the C5-chloride makes this compound an ideal starting material for automated, multi-step library generation. Synthetic teams can program sequential Suzuki couplings or SNAr reactions without altering the core scaffold, rapidly expanding chemical space around the isonicotinic acid core with high reproducibility and minimal purification overhead [1].
In agrochemical formulation, resistance to environmental and enzymatic degradation is paramount. The dense halogenation (Br, Cl, F) provides extreme lipophilicity and steric shielding of the C4-carbonyl group, making it a premium precursor for developing next-generation fungicides and herbicides that require prolonged field stability and resistance to premature hydrolysis[2].
The presence of the C3-fluorine allows for potential late-stage 18F-isotopic exchange, while the C2 and C5 positions can be pre-functionalized with targeting vectors. The mild SNAr conditions enabled by the electron-deficient ring ensure that complex tracer precursors can be assembled without degrading sensitive biological targeting moieties during the conjugation phase [3].